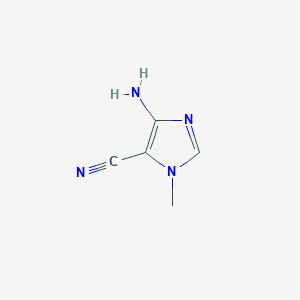

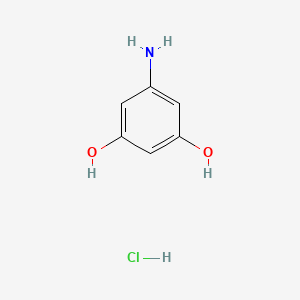

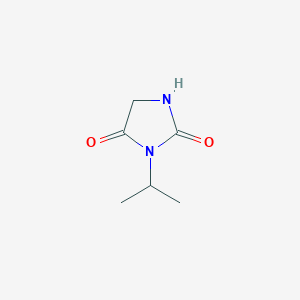

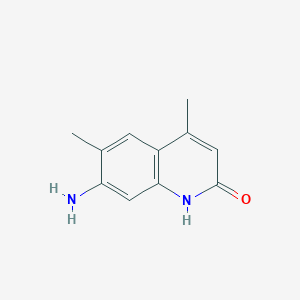

3-异丙基咪唑烷-2,4-二酮

描述

Synthesis Analysis

The synthesis of 3-Isopropylimidazolidine-2,4-dione derivatives involves reactions like the Bucherer–Bergs reaction, which transforms ketones into imidazolidine-2,4-diones. A noteworthy method includes reacting imidazolidine-2,4-diones with arylsulfonyl chlorides in the presence of triethylamine, illustrating a pathway to synthesize various derivatives with potential hypoglycemic activity (Hussain et al., 2015).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction studies and spectroscopy has revealed detailed insights into the conformation and stability of 3-Isopropylimidazolidine-2,4-dione derivatives. Structural elucidation confirms the non-planarity of these molecules, showcasing their complex geometries and intermolecular interactions which play crucial roles in their biological activities and chemical behaviors (Aydın et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 3-Isopropylimidazolidine-2,4-dione derivatives exhibit a wide range of reactivities and transformations. For instance, the reaction with nitromethane and aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, underscoring the compound's versatility in synthetic chemistry (Shimizu, Hayashi, & Teramura, 1986).

Physical Properties Analysis

The physical properties of 3-Isopropylimidazolidine-2,4-dione and its derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in material science and pharmaceuticals. These compounds have been reported to exhibit high thermal stability, which is beneficial for their use in various industrial applications (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-Isopropylimidazolidine-2,4-dione derivatives, including their reactivity towards different chemical groups, potential for forming various derivatives, and their interactions at the molecular level, are integral to understanding their functionality and potential uses. The compound's ability to undergo nucleophilic attacks and participate in the formation of spiro and cyclic derivatives highlights its chemical versatility and potential for the development of novel compounds with varied biological activities (Brouillette et al., 2009).

科学研究应用

Hypoglycemic Activity

3-异丙基咪唑烷-2,4-二酮衍生物由于其降血糖活性在糖尿病治疗领域显示出显著的潜力。研究表明这些化合物在降低血糖水平方面的有效性。例如,某些衍生物已被证明具有出色的降血糖活性,可与糖尿病治疗中使用的标准药物相媲美(Hussain et al., 2015)。此外,其他研究已确定特定的噻唑烷-2,4-二酮衍生物为α-葡萄糖苷酶和α-淀粉酶等酶的有效抑制剂,这些酶是糖尿病管理的关键靶点(Fettach et al., 2021)。

Corrosion Inhibition

在材料科学领域,3-异丙基咪唑烷-2,4-二酮衍生物已被探索作为缓蚀剂。例如,研究已确定某些衍生物在暴露于腐蚀性环境(如盐酸溶液)时对金属(如低碳钢)的腐蚀具有有效的抑制作用(Elbarki et al., 2020)。

Synthesis Methods

对3-异丙基咪唑烷-2,4-二酮衍生物的创新合成方法已成为研究的重点,提高了生产这些化合物的效率。例如,已开发了一种一锅式微波辅助合成方法用于生产某些衍生物,提供了更高效和更快速的生产过程(Brouillette et al., 2007)。

未来方向

The examination of superior structures in drug discovery has gained increasing popularity in pharmaceutical chemistry over the years. Because heterocyclic rings have significant biological activities, studies on these compounds have increased significantly . Future research may focus on the development of new compounds containing imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores, which have shown a wide range of pharmacological activities .

属性

IUPAC Name |

3-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)8-5(9)3-7-6(8)10/h4H,3H2,1-2H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUINPKCHSKCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340850 | |

| Record name | 3-Isopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropylimidazolidine-2,4-dione | |

CAS RN |

63637-90-1 | |

| Record name | 3-Isopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)